7-Oxo-7-phenylhept-5-enal
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Overview
Description
7-Oxo-7-phenylhept-5-enal is an organic compound with the molecular formula C₁₃H₁₄O₂ It is characterized by the presence of a phenyl group attached to a heptenal chain with an oxo group at the seventh position
Preparation Methods
The synthesis of 7-Oxo-7-phenylhept-5-enal can be achieved through several routes. One notable method involves a one-pot catalytic Michael reaction cascade between a dicarbonyl compound and nitrostyrene, catalyzed by two chiral organocatalysts, proline and cinchona-thiourea . This reaction leads to the formation of a densely functionalized tetra-substituted cyclohexane product. The reaction conditions typically involve the use of toluene as a solvent and are conducted under controlled temperatures to ensure the desired stereoselectivity and yield.
Chemical Reactions Analysis
7-Oxo-7-phenylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-Oxo-7-phenylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 7-Oxo-7-phenylhept-5-enal in catalytic reactions involves the formation of an enamine intermediate when activated by proline. This enamine then adds to the noncovalently activated nitrostyrene in a Michael addition, forming a nitronate anion. The configuration at the chiral centers is determined by intramolecular cyclization between the nitronate and the enone . The cooperative action of the catalysts is facilitated by hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar compounds to 7-Oxo-7-phenylhept-5-enal include:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in the synthesis of natural products and bioactive compounds.
Phenolic aldehydes: Compounds like cinnamaldehyde have similar aromatic aldehyde structures and are used in various chemical and biological applications.
Properties
CAS No. |
169892-12-0 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-oxo-7-phenylhept-5-enal |
InChI |
InChI=1S/C13H14O2/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-6,8-11H,1-2,7H2 |
InChI Key |
WRMUBRONHKSDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCCCC=O |
Origin of Product |
United States |
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